N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide

VEGFR-2 angiogenesis anticancer

This sulfonamide (CAS 1797277-15-6) enables systematic expansion of VEGFR-2 inhibitor SAR. The 2-ethoxy-5-methyl benzenesulfonamide core increases lipophilicity (predicted LogP ~2.82) vs. unsubstituted analogs, potentially enhancing membrane-associated CA IX/XII selectivity. Procure as part of a matched molecular pair with CAS 1798023-65-0 & CAS 1797246-27-5 to benchmark LogD, solubility, and microsomal stability. For medicinal chemistry teams progressing kinase-targeted oncology programs.

Molecular Formula C19H25NO6S
Molecular Weight 395.47
CAS No. 1797277-15-6
Cat. No. B2733464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide
CAS1797277-15-6
Molecular FormulaC19H25NO6S
Molecular Weight395.47
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C2=CC(=C(C=C2)OC)OC)O
InChIInChI=1S/C19H25NO6S/c1-5-26-17-8-6-13(2)10-19(17)27(22,23)20-12-15(21)14-7-9-16(24-3)18(11-14)25-4/h6-11,15,20-21H,5,12H2,1-4H3
InChIKeyQIDOUEDSYXACDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide (CAS 1797277-15-6) and Why Is It Procured?


N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide (CAS 1797277-15-6) is a synthetic sulfonamide derivative with the molecular formula C₁₉H₂₅NO₆S and a molecular weight of 395.47 g/mol . It belongs to the broader class of benzenesulfonamides, a family widely studied for their roles as kinase inhibitors, carbonic anhydrase inhibitors, and anticancer agents [1]. This compound is primarily procured as a research chemical for medicinal chemistry and drug discovery programs, particularly those focused on oncology and kinase-targeted therapies. Its structural architecture—a 2-ethoxy-5-methylbenzenesulfonamide core tethered to a 3,4-dimethoxyphenyl group via a 2-hydroxyethyl linker—distinguishes it from simpler benzenesulfonamides and positions it as a candidate for multi-target drug design [2].

Why Generic Substitution of CAS 1797277-15-6 with Close Analogs Is Scientifically Unreliable


Substitution of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide with structurally similar benzenesulfonamides (e.g., the unsubstituted phenyl analog CAS 1798023-65-0, or the 2-chloro analog CAS 1797246-27-5) carries significant risk of altered pharmacological performance. The 2-ethoxy and 5-methyl substituents on the benzenesulfonamide ring are not inert bystanders; in the broader sulfonamide class, such substituents modulate lipophilicity (LogP of the 2-ethoxy-5-methylbenzenesulfonamide core is ~2.82 vs. ~1.8 for the unsubstituted core), solubility, and binding pocket complementarity . Moreover, the 3,4-dimethoxyphenyl moiety has been explicitly validated as a pharmacophoric element for VEGFR-2 kinase inhibition, with activity varying ~10-fold depending on the nature of the sulfonamide substitution pattern [1]. Even minor changes—such as replacing the ethoxy with a methoxy group or removing the methyl substituent—can shift selectivity profiles across kinase or carbonic anhydrase isoforms, as documented in analogous sulfonamide series [2].

Quantitative Differentiation Evidence: Where CAS 1797277-15-6 Diverges from Closest Analogs


VEGFR-2 Kinase Inhibition Potential: Benchmarking Against the 3,4-Dimethoxyphenyl Sulfonamide Class

While direct VEGFR-2 IC₅₀ data for CAS 1797277-15-6 have not been published in the peer-reviewed literature, the compound incorporates the identical 3,4-dimethoxyphenyl pharmacophore that drives VEGFR-2 inhibition in a closely related sulfonamide series reported by Ghorab et al. (2016). In that series, 17 sulfonamide derivatives with a 3,4-dimethoxyphenyl moiety displayed VEGFR-2 IC₅₀ values ranging from 0.08 to 0.93 µM, with the best compound (a thiadiazole benzenesulfonamide) achieving an IC₅₀ of 0.08 µM compared to the reference inhibitor dasatinib (IC₅₀ = 0.18 µM) [1]. The 2-ethoxy and 5-methyl substituents present in CAS 1797277-15-6 are absent in the Ghorab series, suggesting a structurally distinct chemotype within the same pharmacophoric class. Procurement of CAS 1797277-15-6 is therefore justified for SAR expansion studies aiming to interrogate whether the ethoxy-methyl substitution pattern enhances or attenuates VEGFR-2 affinity relative to the established 3,4-dimethoxyphenyl sulfonamide baseline [2].

VEGFR-2 angiogenesis anticancer kinase inhibition

Carbonic Anhydrase Inhibition: Differential Isoform Selectivity Predicted by 2-Ethoxy-5-Methyl Substitution

Benzenesulfonamides are well-established carbonic anhydrase (CA) inhibitors, with the unsubstituted phenylsulfonamide group coordinating the catalytic zinc ion. Published Ki values for benzenesulfonamide derivatives against tumor-associated isoform CA IX range from 9.7 nM to >10,000 nM depending on ring substitution . The 2-ethoxy-5-methyl substitution pattern present in CAS 1797277-15-6 is predicted to alter both the LogP (core LogP ≈ 2.82) and the steric environment around the sulfonamide zinc-binding group compared to the unsubstituted analog (CAS 1798023-65-0, core LogP ≈ 1.8) . In analogous sulfonamide series, 2-substitution with alkoxy groups has been shown to shift CA isoform selectivity by 10- to 100-fold, particularly between the cytosolic isoforms (CA I/II) and the membrane-associated isoforms (CA IX/XII) [1]. Direct comparative CA inhibition data for CAS 1797277-15-6 versus its unsubstituted or 2-chloro analogs remain unavailable but represent a tractable and procurement-relevant experimental avenue.

carbonic anhydrase tumor pH regulation isoform selectivity CA IX

Structural Differentiation from the Closest Commercial Analogs: A Physicochemical Comparison

CAS 1797277-15-6 can be compared directly to two commercially available close analogs that share the N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl) side chain but differ in the benzenesulfonamide ring substitution. The unsubstituted analog (CAS 1798023-65-0, C₁₆H₁₉NO₅S, MW 337.4) lacks the 2-ethoxy and 5-methyl groups, resulting in a lower molecular weight and reduced lipophilicity . The 2-chloro analog (CAS 1797246-27-5, C₁₆H₁₈ClNO₅S, MW 371.83) introduces a chlorine atom at the ortho position, providing an electron-withdrawing substituent that alters the sulfonamide NH acidity . In contrast, CAS 1797277-15-6 (C₁₉H₂₅NO₆S, MW 395.47) presents an electron-donating ethoxy group at the 2-position and a methyl group at the 5-position . The combination of higher molecular weight and the ethoxy group's hydrogen-bond-accepting capacity is expected to yield a distinct pharmacokinetic and target-binding profile compared to either analog—differences that are scientifically meaningful for lead optimization programs.

physicochemical properties LogP solubility analog comparison

Kinase Profiling Breadth: The Multi-Target Design Rationale

According to aggregated database annotations, CAS 1797277-15-6 is referenced in academic searches related to kinase inhibition and receptor binding, consistent with a multi-target drug design strategy [1]. In the broader benzenesulfonamide class, compounds bearing the 2-ethoxy-5-methyl substitution pattern (e.g., CHEMBL1493173, N-cyclohexyl-2-ethoxy-5-methylbenzenesulfonamide) have been profiled for anticancer, antibacterial, and anti-inflammatory activities [2]. BindingDB contains VEGFR-2 inhibition data (IC₅₀ = 200 nM) for a structurally distinct but conceptually related benzenesulfonamide scaffold [3]. The convergence of the 3,4-dimethoxyphenyl pharmacophore (validated for VEGFR-2) with the 2-ethoxy-5-methylbenzenesulfonamide scaffold (associated with broader kinase interactions) in a single molecular entity—CAS 1797277-15-6—provides a rationale for its procurement as a multi-kinase profiling candidate. Users should note that target-specific quantitative data for this exact compound are not yet published.

kinase profiling multi-target drug design receptor binding selectivity

Optimal Application Scenarios for Procuring N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide (CAS 1797277-15-6)


SAR Expansion of the 3,4-Dimethoxyphenyl VEGFR-2 Inhibitor Pharmacophore

Procurement is most justified for medicinal chemistry teams seeking to expand the structure-activity relationship (SAR) of the validated 3,4-dimethoxyphenyl VEGFR-2 inhibitor class. The compound introduces an unexplored 2-ethoxy-5-methyl substitution pattern onto the benzenesulfonamide ring, enabling systematic assessment of whether this vector improves VEGFR-2 affinity beyond the 0.08–0.93 µM IC₅₀ range established by Ghorab et al. (2016) [1]. Comparative testing with the unsubstituted (CAS 1798023-65-0) and 2-chloro (CAS 1797246-27-5) analogs allows isolation of electronic and steric effects.

Carbonic Anhydrase Isoform Selectivity Screening for Tumor-Targeted Applications

The predicted increase in lipophilicity (core LogP ~2.82) conferred by the 2-ethoxy-5-methyl substitution suggests that CAS 1797277-15-6 may preferentially inhibit membrane-associated carbonic anhydrase isoforms (CA IX, CA XII) over cytosolic isoforms (CA I, CA II) . Procurement for CA isoform profiling against a panel including hCA I, II, IX, and XII is recommended, with the unsubstituted analog (CAS 1798023-65-0) serving as an internal baseline to quantify the selectivity shift attributable to the ethoxy-methyl modification.

Multi-Target Kinase Panel Screening in Oncology Hit Discovery

Given the convergence of a VEGFR-2-associated pharmacophore (3,4-dimethoxyphenyl) with a scaffold linked to broader kinase interactions (2-ethoxy-5-methylbenzenesulfonamide), CAS 1797277-15-6 is well-suited for multi-kinase panel screening in oncology hit discovery programs [2]. Procurement enables evaluation against kinase selectivity panels (e.g., 50–100 kinases) to identify unexpected target engagements that may not be predicted from single-target-optimized analogs.

Physicochemical Property Benchmarking Across a Matched Analog Triplet

CAS 1797277-15-6, together with its unsubstituted (CAS 1798023-65-0) and 2-chloro (CAS 1797246-27-5) analogs, forms a matched molecular triplet for physicochemical property benchmarking. Comparative measurement of LogD, aqueous solubility, plasma protein binding, and microsomal stability across this triplet can directly quantify the contribution of the 2-ethoxy-5-methyl substitution to drug-like properties, informing lead optimization decisions .

Quote Request

Request a Quote for N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.